Salvinorin A

説明

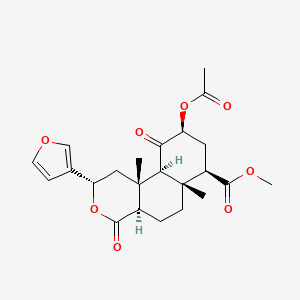

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSYBRPAKCASQB-AGQYDFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232584 | |

| Record name | Salvinorin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS] | |

| Record name | Salvinorin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals from methanol, White powder | |

CAS No. |

83729-01-5 | |

| Record name | Salvinorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83729-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salvinorin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083729015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvinorin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salvinorin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83729-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALVINORIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T56W91NG6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salvinorin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238-240 °C; also reported as 242-244 °C | |

| Record name | Salvinorin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Pharmacology of Salvinorin a

Kappa Opioid Receptor (KOR) Agonism and Selectivity Profile

Salvinorin A (SalA) is recognized as a highly potent and selective agonist of the kappa opioid receptor (KOR). wikipedia.orgtranspopmed.orgpnas.orgnih.gov Its unique chemical structure, being the first known non-nitrogenous compound to interact with an opioid receptor with high affinity and potency, distinguishes it from classical opioid ligands. wikipedia.orgtranspopmed.orgpnas.orgnih.govcapes.gov.br

Research consistently demonstrates this compound's high affinity and efficacy for the KOR. Its dissociation constant (K_i) has been reported at 1.0 nanomolar (nM), indicating a strong binding affinity. wikipedia.org Other studies have reported K_i values ranging from 2.4 nM to 16 nM in human embryonic kidney-293 cells and 4.3 nM in guinea pig brain. wikipedia.orgtranspopmed.orgnih.gov

Functionally, SalA acts as a highly efficacious KOR agonist. Its half-maximal effective concentration (EC_50) for KOR activation, measured by inhibition of adenylate cyclase, is approximately 1.05 nM. pnas.org In other assays, EC_50 values of 1.8 nM and 2.2 nM (in a [35S]GTPγS binding assay) have been observed. wikipedia.orgtranspopmed.org this compound is considered a full agonist at KOR, exhibiting efficacy comparable to or even greater than standard synthetic KOR agonists such as U50488 and U69593, and similar to the endogenous peptide ligand dynorphin (B1627789) A. nih.govcapes.gov.brresearchgate.net

The binding of this compound to the KOR involves specific interactions with key residues within the receptor's binding pocket. Studies have identified tyrosine residues in helix 7 (Tyr313 and Tyr320) and helix 2 (Tyr119) as crucial for stabilizing SalA's binding. capes.gov.br Furthermore, activation of KOR by SalA requires interactions with Tyr312, Tyr313, and Tyr320 in helix 7, and Tyr139 in helix 3. capes.gov.br These findings suggest that SalA utilizes unique residues within a shared binding pocket to selectively activate KORs, differentiating its interaction from that of nitrogenous KOR agonists like U69593 and endogenous dynorphin A. capes.gov.br

Table 1: this compound Affinity and Efficacy at Kappa Opioid Receptor (KOR)

| Parameter | Value (nM) | Assay/Context | Reference |

| K_i | 1.0 | Dissociation Constant | wikipedia.org |

| K_i | 2.4 | KOR Agonism | wikipedia.org |

| K_i | 4 | KOR Agonism | transpopmed.org |

| K_i | 4.3 | Guinea Pig Brain KOR | transpopmed.orgnih.gov |

| K_i | 16 | Human HEK-293 cells KOR | transpopmed.orgnih.gov |

| EC_50 | 1.8 | KOR Agonism | wikipedia.org |

| EC_50 | 1.05 | Adenylate Cyclase Inhibition | pnas.org |

| EC_50 | 2.2 | [35S]GTPγS Binding | transpopmed.org |

This compound is highly selective for the KOR, with broad screening against 50 other receptors, transporters, and ion channels revealing no significant activity beyond its KOR modulation. pnas.orgmdpi.commdpi.comresearchgate.net Notably, it does not significantly bind to or activate mu-opioid (MOR) or delta-opioid (DOR) receptors. pnas.orgmdpi.comacs.org Furthermore, unlike classical hallucinogens such as LSD and psilocybin, SalA shows no action at the 5-HT2A serotonin (B10506) receptor. wikipedia.orgpnas.orgmdpi.comresearchgate.netrelease.org.uk

Despite its primary selectivity for KOR, some interactions with other receptor systems have been observed or hypothesized:

Dopamine (B1211576) D2 Receptor (D2) : this compound has been identified as a partial agonist at the D2 receptor. wikipedia.org Its affinity for the D2 receptor is reported between 5–10 nM, with an intrinsic activity of 40–60% and an EC_50 of 48 nM. wikipedia.org More specifically, SalA has been shown to bind to the D2 High receptor, an agonistic high-affinity state of D2, with an EC_50 of 89 nM, an effect that can be blocked by the D2 antagonist S-sulpiride. frontiersin.orgnih.gov Computational studies have also predicted D2 as a potential target for SalA. frontiersin.orgnih.gov Functionally, SalA has been observed to decrease mesostriatal neurotransmission by impacting dopamine release. wikipedia.orgnih.gov

Cannabinoid CB1 Receptor (CB1) : While this compound has been reported to have some effect on cannabinoid CB1 receptors, direct binding experiments indicate a very weak affinity for both CB1 and CB2 receptors. wikipedia.orgnih.govnih.govresearchgate.net It does not inhibit the hydrolysis or cellular uptake of endocannabinoids. nih.govnih.gov However, studies suggest a functional interaction or "cross-talk" between KORs and CB1 receptors, particularly in specific pathological conditions like intestinal inflammation. nih.govnih.govresearchgate.net For instance, SalA's inhibitory effect on intestinal motility in inflamed gut models was counteracted by a CB1 receptor antagonist (rimonabant), an effect not observed in normal gut conditions. nih.govnih.gov This suggests an indirect involvement of the endocannabinoid system in certain SalA-mediated effects. nih.govresearchgate.net Computational models also predict CB1 as a potential target. frontiersin.orgnih.gov

Table 2: this compound Interactions with Other Receptor Systems

| Receptor System | Interaction Type | Affinity/EC_50 | Notes | Reference |

| D2 Receptor | Partial Agonist | Affinity: 5–10 nM; EC_50: 48 nM (general D2); EC_50: 89 nM (D2 High) | Decreases dopamine release; effect blocked by S-sulpiride. | wikipedia.orgfrontiersin.orgnih.govnih.gov |

| CB1 Receptor | Indirect/Functional Interaction | Very weak direct affinity | Functional "cross-talk" with KOR, especially in inflamed tissues; effects counteracted by rimonabant. | wikipedia.orgmdpi.comnih.govnih.govresearchgate.net |

| MOR | No significant binding | K_i > 5000 nM | Highly selective for KOR over MOR. | pnas.orgmdpi.comacs.org |

| DOR | No significant binding | K_i > 5000 nM | Highly selective for KOR over DOR. | pnas.orgmdpi.comacs.org |

| 5-HT2A Receptor | No action | N/A | Distinct from classical hallucinogens. | wikipedia.orgpnas.orgmdpi.comresearchgate.netrelease.org.uk |

Intracellular Signaling Cascades Triggered by KOR Activation

Activation of the KOR by this compound initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways and beta-arrestin recruitment. transpopmed.orgmdpi.com

This compound's agonism at the KOR leads to the activation of Gi/o proteins. mdpi.com This G-protein coupling results in the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.govcapes.gov.brresearchgate.netnih.gov Consequently, there is a significant decrease in intracellular cAMP levels. mdpi.comnih.govcapes.gov.brresearchgate.netnih.gov The EC_50 for this cAMP inhibition by this compound has been reported as 1.05 nM, 0.9 nM, and 4.73 nM in various studies. transpopmed.orgpnas.orgnih.govnih.gov

Beyond cAMP inhibition, the released βγ subunits from the activated Gi/o proteins play a crucial role in modulating ion channels. mdpi.com This includes the inhibition of voltage-gated calcium channels and the activation of inward-rectifying potassium channels. mdpi.comresearchgate.net These ion channel modulations collectively contribute to an inhibitory effect on neurotransmitter release. mdpi.comresearchgate.net

Table 3: this compound Modulation of G-Protein Coupled Signaling

| Signaling Event | Effect | EC_50 (nM) | Reference |

| Adenylyl Cyclase Activity | Inhibition | 1.05 | pnas.org |

| cAMP Production | Decrease | 0.9 (inhibition); 4.73 | transpopmed.orgnih.govnih.gov |

| Voltage-Gated Calcium Channels | Inhibition | N/A | mdpi.comresearchgate.net |

| Inward-Rectifying K+ Channels | Activation | N/A | mdpi.comresearchgate.net |

In addition to G-protein signaling, this compound also triggers the recruitment of beta-arrestin to the activated KOR. transpopmed.orgnih.govresearchgate.net Beta-arrestin recruitment is a critical event in GPCR signaling, involved in receptor desensitization, internalization, and the initiation of distinct signaling pathways. The EC_50 for beta-arrestin recruitment by this compound has been measured as 10.5 nM in the Tango assay and 14.5 nM. transpopmed.orgnih.govacs.org This pathway is particularly relevant as beta-arrestin recruitment has been linked to severe adverse effects associated with opioid receptor activation. acs.org

Table 4: this compound Beta-Arrestin Recruitment

| Pathway | Agonist Activity | EC_50 (nM) | Reference |

| Beta-Arrestin Recruitment | Full Agonist | 10.5 (Tango assay) | transpopmed.orgnih.gov |

| Beta-Arrestin Recruitment | Full Agonist | 14.5 | acs.org |

This compound is characterized by its "nonbiased agonism" at the KOR. transpopmed.orgnih.gov This means that it activates both the G-protein signaling pathway (e.g., cAMP inhibition) and the beta-arrestin recruitment pathway with comparable efficacy. transpopmed.orgnih.gov This dual activation profile distinguishes SalA from "biased agonists," which selectively activate one signaling pathway over another. transpopmed.orgmdpi.comnih.gov

The ability of this compound to engage both G-protein dependent and beta-arrestin dependent pathways has opened new avenues for research into biased agonism. mdpi.com For instance, certain synthetic analogs of this compound, such as RB-64, have been developed to exhibit G-protein biased agonism. transpopmed.orgnih.gov RB-64, for example, shows a significant functional selectivity for G-protein signaling over beta-arrestin recruitment, with a bias factor reported as high as 96. transpopmed.orgnih.gov More recently discovered nonbasic KOR agonists, Sal-VS-07 and Sal-VS-08, also demonstrate G-protein biased activity, effectively activating G-protein signaling while failing to induce beta-arrestin2 recruitment. acs.org The concept of biased agonism is crucial in drug discovery, as G-protein biased KOR ligands are being explored for their potential to offer therapeutic benefits, such as analgesia, with a reduced incidence of adverse effects commonly associated with beta-arrestin recruitment. mdpi.comacs.orgfrontiersin.org

Table 5: this compound Functional Selectivity and Biased Agonism

| Characteristic | Description | Implications | Reference |

| Nonbiased Agonism | Activates both G-protein signaling and beta-arrestin recruitment pathways. | Provides a foundation for understanding KOR signaling; contrasts with biased agonists. | transpopmed.orgnih.gov |

| G-protein Bias (Analogs) | Synthetic analogs (e.g., RB-64, Sal-VS-07, Sal-VS-08) preferentially activate G-protein signaling over beta-arrestin recruitment. | Potential for developing therapeutics with improved side effect profiles (e.g., reduced dysphoria, sedation). | transpopmed.orgmdpi.comnih.govacs.orgfrontiersin.org |

Extracellular Signal-Regulated Kinases (ERK1/2) and p38 Activation

This compound (SalA), a potent and selective kappa opioid receptor (KOR) agonist, significantly modulates intracellular signaling pathways, notably the mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. KOR activation by SalA and its analogues leads to the phosphorylation and subsequent activation of these kinases, influencing various cellular functions. mdpi.comnih.govmdpi.com

ERK1/2 Activation SalA and its G-protein-biased analogue, 16-bromo this compound (16-BrSalA), have been shown to induce ERK1/2 phosphorylation in a KOR-dependent manner. mdpi.comnih.govresearchgate.net This activation is crucial for the regulation of dopamine transporter (DAT) function. Studies indicate that SalA-mediated upregulation of DAT activity is directly linked to KOR activation and the subsequent ERK1/2 pathway. nih.govmdpi.comresearchgate.netremedypublications.com This mechanism contributes to enhanced dopamine transport and a reduction in dopamine release. nih.gov

The temporal dynamics of KOR-induced ERK1/2 activation involve both G-protein-dependent and β-arrestin-dependent mechanisms. Early-phase ERK1/2 activation (typically within 5–15 minutes) is primarily G-protein-dependent, while late-phase activation (around 2 hours) is associated with β-arrestin recruitment. mdpi.comresearchgate.netnih.govdrugbank.com

Detailed research findings demonstrate the following:

In human embryonic kidney-293 (HEK-293) cells co-expressing DAT and KOR, 16-BrSalA treatment significantly increased ERK1/2 phosphorylation. This effect was abolished by co-treatment with the selective KOR antagonist nor-binaltorphimine (nor-BNI) and the ERK1/2 pathway inhibitor U0126, confirming its KOR and ERK1/2 dependency. mdpi.com

In EM4 cells co-expressing DAT and KOR, a 5-minute incubation with 10 µM SalA resulted in an approximate 2.5-fold increase in phosphorylated ERK1/2 (pERK1/2) levels without altering total ERK1/2. This activation was prevented by pretreatment with pertussis toxin (PTX), indicating G-protein involvement, and by the ERK1/2 kinase inhibitor PD98059. nih.gov

Peak increases in ERK1/2 phosphorylation were observed 10–15 minutes following 16-BrSalA treatment in cellular models. mdpi.com

In rat brain tissues, including the nucleus accumbens (NAcc), dorsal striatum (dSTR), and prefrontal cortex (PFC), 16-BrSalA also led to increased levels of phosphorylated ERK1/2. mdpi.com

Table 1: Effect of this compound on ERK1/2 Phosphorylation in EM4 Cells

| Treatment | Time Point | Fold Increase in pERK1/2 Levels (vs. Vehicle) | Statistical Significance (p-value) |

| This compound (10 µM) | 5 min | ~2.5 | ≤ 0.0001 |

p38 Activation The activation of p38 MAPK by KOR agonists, including this compound, is another critical signaling event. 16-BrSalA has been shown to increase p38 activation in a KOR-dependent manner, with small but statistically significant increases noted in the NAcc of rats. mdpi.com KOR-mediated p38 activation has been suggested to contribute to some of the undesirable effects associated with KOR agonists, such as conditioned aversion. mdpi.comresearchgate.netnih.govresearchgate.net This pathway can be dependent on KOR phosphorylation and β-arrestin activation, involving G-protein receptor kinase 3 (GRK3). nih.gov

However, the activation of p38 by SalA can be context-dependent. While 16-BrSalA showed p38 activation in rat brain regions, a study using SalA (10 µM) in EM4 cells co-expressing DAT and KOR did not observe significant changes in p38 MAPK phosphorylation. This suggests that under specific experimental conditions, KOR activation by SalA may selectively activate ERK1/2 without significantly engaging the p38 pathway. nih.gov Conversely, in a pilocarpine-induced seizure model, SalA was found to alleviate neuronal damage through the activation of the AMPK/JNK/p38 MAPK pathway in hippocampal tissues. nih.gov

Table 2: Potency of KOR Agonists in Activating p38 MAPK in Primary Striatal Astrocytes

| KOR Agonist | EC₅₀ (nM) ± Standard Deviation | Efficacy (Fold over basal) |

| This compound | 316 ± 304 | 2-fold |

| U50,488 | 501 ± 348 | 2-fold |

Structure Activity Relationships Sar and Medicinal Chemistry of Salvinorin a Analogs

Chemical Synthesis Approaches for Salvinorin A and its Analogs

The complex chemical architecture of this compound, a non-nitrogenous trans-neoclerodane diterpenoid, presents significant challenges and opportunities for synthetic organic chemists. Its intricate polycyclic core, numerous stereocenters, and diverse functionality necessitate sophisticated synthetic strategies. Chemical synthesis of this compound and its analogs is crucial for understanding structure-activity relationships (SAR) and developing novel compounds with improved pharmacological profiles.

Total Synthesis Methodologies and Challenges

The total synthesis of this compound (C₂₃H₂₈O₈, PubChem CID: 128563) is a formidable task due to its highly oxygenated and stereochemically rich structure, featuring six contiguous stereocenters and a unique spiro-fused furanolactone system within a trans-decalin framework mdpi.comwikidata.org. A comprehensive review by Hill et al. (2020) highlights the complexities and achievements in this area mdpi.comdntb.gov.ua.

One notable total synthesis was reported by Scheerer, Lawrence, Wang, and Evans in 2007, an asymmetric approach that successfully constructed the challenging core of this compound dntb.gov.uaresearchgate.net. This synthesis involved careful control of stereochemistry throughout the lengthy reaction sequence. Another significant total synthesis was achieved by Wang and Metz in 2018, employing an intramolecular Diels-Alder strategy to efficiently build the core structure dntb.gov.uaresearchgate.net.

Key challenges in the total synthesis of this compound include:

Stereochemical Control: Establishing the correct absolute and relative stereochemistry at all six chiral centers is paramount, often requiring asymmetric synthesis techniques or highly selective transformations.

Construction of the Fused Ring System: The trans-decalin core and the spiro-fused furanolactone present significant hurdles in terms of ring formation and strain management.

Functional Group Compatibility: The molecule contains multiple sensitive functional groups, including esters, ketones, and a furan (B31954) ring, which must be selectively manipulated and protected throughout the synthetic route.

Despite these difficulties, successful total syntheses have provided invaluable insights into the chemical reactivity of the salvinorin scaffold and opened avenues for the creation of structurally diverse analogs that are not readily accessible from natural sources.

Semisynthetic Approaches from Natural Precursors

Semisynthetic approaches offer an advantageous route to this compound analogs, leveraging the availability of naturally occurring salvinorins, primarily Salvinorin B (C₂₁H₂₆O₇, PubChem CID: 11440685), as starting materials dntb.gov.uawikipedia.org. Salvinorin B differs from this compound by the absence of the C-9 acetyl group, possessing a hydroxyl group at this position instead wikipedia.org. This readily available hydroxyl group serves as a convenient handle for chemical modifications, allowing for the synthesis of a wide array of derivatives with fewer steps compared to total synthesis.

The primary strategy in semisynthesis involves chemical modifications at the C-9 hydroxyl group of Salvinorin B. This allows for the introduction of various functionalities, leading to a diverse library of analogs. Examples of such modifications include:

Esterification and Etherification: The C-9 hydroxyl group can be readily esterified or etherified to introduce different acyl or alkyl chains. For instance, 2-ethoxymethyl salvinorin B (C₂₄H₃₂O₈, PubChem CID: 24873526) and 2-methoxymethyl salvinorin B are notable semi-synthetic derivatives wikipedia.org. Some of these derivatives, such as 2-ethoxymethyl salvinorin B, have been reported to exhibit significantly higher potency at the κ-opioid receptor compared to this compound wikipedia.org.

Introduction of Reactive Groups: More complex modifications can also be achieved. For example, RB-64 (C₂₄H₂₇NO₈S, PubChem CID: 73347341) is a semi-synthetic derivative of this compound that incorporates a reactive thiocyanate (B1210189) group, leading to an irreversible interaction with the κ-opioid receptor and very high potency wikipedia.org.

Other Natural Salvinorins as Precursors: Beyond Salvinorin B, other natural salvinorins found in Salvia divinorum, such as Salvinorin C (C₂₅H₃₀O₉, PubChem CID: 11134539), Salvinorin D (C₂₃H₂₈O₈, PubChem CID: 540770-13-6), Salvinorin E (C₂₃H₂₈O₈, PubChem CID: 540770-14-7), Salvinorin F (C₂₁H₂₆O₆, PubChem CID: 10872452), Salvinorin G (C₂₃H₂₆O₈), Salvinorin H (C₂₁H₂₆O₇), Salvinorin I (C₂₁H₂₈O₇), 17α-Salvinorin J (C₂₃H₃₀O₈), and 17β-Salvinorin J (C₂₃H₃₀O₈), can also serve as starting points for further chemical transformations wikipedia.orgwikiwand.com. Divinatorin A (C₂₀H₂₈O₄, PubChem CID: 10882157) is another related diterpenoid found in Salvia divinorum nih.govacs.org.

Semisynthetic strategies are particularly valuable for SAR studies, as they allow for systematic modifications of specific parts of the this compound scaffold while retaining the core structure derived from the natural precursor. This facilitates the rapid generation of diverse analogs for pharmacological evaluation.

Neurobiological Mechanisms and Preclinical Research of Salvinorin a

Preclinical Behavioral Pharmacology

Anti-Inflammatory Effects

Salvinorin A (SA) has demonstrated notable anti-inflammatory properties in various preclinical models of inflammatory disease. Preclinical studies have shown that SA can reduce inflammation through its interaction with KOR and cannabinoid CB1 receptor pathways. Current time information in Pasuruan, ID.nih.gov

Carrageenan-induced Paw Oedema and Formalin-induced Pain: Doses of 0.5–2 mg/kg of SA were found to reduce carrageenan-induced paw oedema and formalin-induced inflammatory pain in experimental models. Current time information in Pasuruan, ID.

Leukotriene Biosynthesis: SA inhibited leukotriene biosynthesis in activated rat peritoneal macrophages, which resulted in reduced cell infiltration and vascular permeability. Current time information in Pasuruan, ID. This suggests a potential therapeutic role for SA in conditions associated with leukotrienes, such as asthma and cardiovascular diseases. Current time information in Pasuruan, ID.

Colitis Models: In experimental models of colitis in mice, both intraperitoneal (3 mg/kg, twice daily) and oral (10 mg/kg, twice daily) administration of SA significantly attenuated trinitrobenzene sulfonic acid (TNBS) and dextran (B179266) sodium sulfate (B86663) (DSS) induced colitis. nih.gov This anti-inflammatory effect was specifically blocked by the KOR antagonist nor-binaltorphimine. nih.gov

Neutrophil Reduction: SA has also been observed to reduce neutrophil numbers in inflamed footpad tissue. nih.gov

The findings suggest that compounds based on the structure of SA could serve as valuable anti-inflammatory or analgesic therapeutics for gastrointestinal diseases. nih.gov

Table 1: Preclinical Anti-Inflammatory Effects of this compound

| Inflammatory Model/Mechanism | Observed Effect | Dose/Administration Route | Key Receptors/Pathways Involved | Citation |

| Carrageenan-induced Oedema | Reduced paw oedema | 0.5–2 mg/kg | KOR, CB1 receptors | Current time information in Pasuruan, ID. |

| Formalin-induced Pain | Reduced inflammatory pain | 0.5–2 mg/kg | KOR, CB1 receptors | Current time information in Pasuruan, ID. |

| Activated Rat Peritoneal Macrophages | Inhibited leukotriene biosynthesis, reduced cell infiltration and vascular permeability | Not specified for this particular finding in the snippet | Not specified for this particular finding in the snippet | Current time information in Pasuruan, ID. |

| TNBS and DSS Colitis (mice) | Significantly attenuated colitis | IP (3 mg/kg, twice daily), Oral (10 mg/kg, twice daily) | KOR (blocked by nor-binaltorphimine) | nih.gov |

| Inflamed Footpad Tissue | Reduced neutrophil numbers | Not specified for this particular finding in the snippet | Not specified for this particular finding in the snippet | nih.gov |

Modulation of Affective Behaviors (e.g., Depression, Anxiety, Anhedonia)

The impact of this compound (SA) on affective behaviors, such as depression, anxiety, and anhedonia, is complex and appears to be dose-dependent and context-specific in preclinical models. Kappa opioid receptor (KOR) activation, including by SA, can lead to aversion and anhedonia. nih.govwikipedia.org SA causes a dose-dependent decrease in dopamine (B1211576) dialysates in the dorsal and ventral striatum of rodents, which aligns with behavioral effects like place aversion, depressant-like effects, and reduced locomotor activity. nih.gov Prolonged high-efficacy KOR signaling may contribute to neurobiological and behavioral effects associated with depression-like and anxiety-like states. nih.gov SA has been shown to induce anhedonia in ICSS (intracranial self-stimulation) assays and depressant-like effects in the forced swim test, similar to synthetic KOR agonists. wikipedia.org

However, some research indicates that SA can also produce anxiolytic and antidepressant-like effects. mpg.de Studies have reported reduced immobility in the forced swim test (FST) and tail suspension test (TST), and an increased percentage of entries and time spent in open arms in the elevated plus maze (a test for anxiolytic compounds) in rodents following SA administration. mpg.de SA also reversed suppressed sucrose (B13894) preference, a measure of anhedonia, after unpredictable chronic mild stress (UCMS). mpg.de These anxiolytic and antidepressant-like effects were prevented by the KOR antagonist nor-binaltorphimine or the cannabinoid CB1 receptor antagonist AM251, suggesting mediation by both kappa-opioid and endocannabinoid systems. mpg.de Conversely, other studies in male rats indicated that SA increased anxious behavior in the open field test and depressive-like behavior in the forced swim test, consistent with the view that KOR agonists can be anxiogenic and pro-depressive. mims.com This highlights the intricate and sometimes contradictory influences of SA on brain chemistry and behavior. mims.com

Table 2: Modulation of Affective Behaviors by this compound

| Behavioral Model/Measure | This compound Effect | Notes/Context | Citation |

| Place Aversion | Induced aversion | Associated with dose-dependent decrease in dopamine dialysates in striatum | nih.govwikipedia.org |

| Anhedonia (ICSS assays) | Induced anhedonia | Similar to synthetic KOR agonists | wikipedia.org |

| Depressant-like effects (FST) | Induced depressant-like behaviors | Similar to synthetic KOR agonists | wikipedia.org |

| Locomotor activity | Decreased locomotor activity | Occurs at doses similar to those causing depressant effects | nih.gov |

| Anxiolytic-like effects (Elevated Plus Maze) | Increased entries and time in open arms | Prevented by KOR or CB1 antagonists | mpg.de |

| Antidepressant-like effects (FST, TST) | Reduced immobility | Prevented by KOR or CB1 antagonists | mpg.de |

| Anhedonia (Sucrose Preference) | Reversed suppressed sucrose preference (after UCMS) | Prevented by KOR or CB1 antagonists | mpg.de |

| Anxious/Depressive-like effects (Male rats) | Increased anxious behavior (Open Field), increased depressive-like behavior (FST) | Observed in male rats, aligning with some KOR agonist effects | mims.com |

Anti-Addictive Potential (e.g., Cocaine Dependence)

This compound (SA) demonstrates significant anti-addictive potential, primarily through its interaction with the KOR-dopaminergic system. Current time information in Pasuruan, ID. Activation of KOR by SA leads to a reduction in dopamine release in the nucleus accumbens, a brain region critical for reward processing. Current time information in Pasuruan, ID.

Cocaine and Remifentanil Self-Administration: Preclinical studies, including those by Glick et al. and Appel and Kim-Appel, have shown that SA dose-dependently decreased cocaine and remifentanil self-administration in rhesus monkeys. Current time information in Pasuruan, ID. This suggests that SA can diminish drug reward responses, offering a pharmacological pathway for treating addiction. Current time information in Pasuruan, ID.

Drug-Associated Memory Reconsolidation: Research by Rothman et al. indicated that SA disrupted drug-associated memory reconsolidation, which is crucial for reducing the risk of relapse in addiction. Current time information in Pasuruan, ID.

Antipsychostimulant Effects: KOR agonists, including SA, exhibit preclinical antipsychostimulant effects. wikipedia.org

Analogue Development: SA is a potent, non-nitrogenous KOR agonist with established anti-cocaine effects. wikipedia.org Its unique structure has led to its exploration as a structural "scaffold" for developing novel anti-addiction pharmacotherapies. wikipedia.orgcenmed.com Analogs like 16-ethynyl this compound (Ethy-SalA) have been synthesized to improve pharmacokinetics and tolerability while maintaining anti-addiction effects. cenmed.com

Ethy-SalA Findings: Acute pre-treatments of Ethy-SalA significantly attenuated cocaine-reinstatement of drug-seeking behavior (at 0.1 and 0.3 mg/kg) and progressive ratio self-administration of cocaine (at 2.0 mg/kg) in rats. wikipedia.org The cellular mechanism for Ethy-SalA's effect on cocaine reward is at least partly due to positive regulation of the dopamine transporter (DAT), which reduces extracellular dopamine in the brain. wikipedia.org

Table 3: Anti-Addictive Potential of this compound and Analogs

| Substance/Model | This compound/Analog Effect | Dose/Context | Mechanism/Receptors Involved | Citation |

| Cocaine Self-Administration (Rhesus Monkeys) | Dose-dependently decreased self-administration | Not specified for exact doses in snippet | KOR-dopaminergic system (reduces dopamine release) | Current time information in Pasuruan, ID. |

| Remifentanil Self-Administration (Rhesus Monkeys) | Dose-dependently decreased self-administration | Not specified for exact doses in snippet | KOR-dopaminergic system (reduces dopamine release) | Current time information in Pasuruan, ID. |

| Drug-Associated Memory Reconsolidation | Disrupted reconsolidation | Not specified for exact doses in snippet | Reduces risk of relapse | Current time information in Pasuruan, ID. |

| Cocaine-reinstatement of drug-seeking (Rats) | Significantly attenuated (Ethy-SalA) | 0.1 and 0.3 mg/kg (Ethy-SalA) | KOR, positive regulation of dopamine transporter (DAT) | wikipedia.org |

| Progressive Ratio Self-Administration of Cocaine (Rats) | Significantly attenuated (Ethy-SalA) | 2.0 mg/kg (Ethy-SalA) | KOR, positive regulation of dopamine transporter (DAT) | wikipedia.org |

Neuroprotective Properties (e.g., Stroke, Hypoxia/Ischemia)

This compound (SA) has demonstrated significant neuroprotective properties in preclinical models of stroke, hypoxia, and ischemia. Its effectiveness in acute stroke rescue has been observed across multiple animal models, including rodents, piglets, and monkeys. nih.gov

Cerebral Vasodilation and Autoregulation: SA can selectively dilate brain vessels via the KOR receptor, KATP channels, and the nitric oxide pathway in a piglet model. fishersci.pt It also preserves cerebral vascular autoregulation in piglet models of hypoxia/ischemia, whether administered before ischemia or after reperfusion. fishersci.pt

Blood-Brain Barrier (BBB) Protection: SA has been shown to protect the blood-brain barrier in ischemic conditions. fishersci.pt

Reduced Infarct Volume and Improved Neurological Outcomes: In a rodent middle cerebral artery occlusion (MCAO) model, intranasal SA administration reduced the ischemic area and improved neurological outcomes. cenmed.com Similarly, intranasal SA administration improved neurological outcomes in a monkey ischemic stroke model. cenmed.com

Immunomodulation: SA treatment after ischemic stroke decreased the expression of pro-inflammatory factors in the brain. nih.gov It promoted the polarization of microglia/macrophages into a transitional phenotype and reduced the pro-inflammatory phenotype following transient Middle Cerebral Artery Occlusion (tMCAO). nih.gov SA treatment also preserved BBB integrity, reduced long-term brain atrophy and white matter injury, and improved long-term neurofunctional outcomes in mice. nih.gov

Neuronal Activity and Synaptic Plasticity: SA's rapid changes in neuronal activity and its potential for synaptic plasticity in the brain may contribute to its beneficial effects for stroke recovery. nih.gov

Table 4: Neuroprotective Effects of this compound in Preclinical Models

| Preclinical Model/Mechanism | This compound Effect | Administration/Context | Citation |

| Piglet Hypoxia/Ischemia | Selectively dilated brain vessels, preserved cerebral vascular autoregulation | Prior to or after reperfusion | fishersci.pt |

| Rodent MCAO Model | Reduced ischemic area, improved neurological outcomes | Intranasal administration | cenmed.com |

| Monkey Ischemic Stroke Model | Improved neurological outcomes | Intranasal administration | cenmed.com |

| Ischemia (General) | Protected blood-brain barrier | Not specified for exact doses in snippet | fishersci.pt |

| Ischemic Stroke (Brain) | Decreased pro-inflammatory factors | Intranasal administration after ischemic stroke | nih.gov |

| tMCAO (Microglia/Macrophages) | Promoted polarization to transitional phenotype, decreased pro-inflammatory phenotype | After tMCAO | nih.gov |

| tMCAO (BBB, Brain Atrophy, White Matter) | Preserved BBB integrity, reduced long-term brain atrophy and white matter injury, improved long-term neurofunctional outcome | Intranasal administration | nih.gov |

Impact on Memory and Cognition

Preclinical research indicates that this compound (SA) can have deleterious effects on memory and cognition, primarily mediated through kappa-opioid receptor (KOR) mechanisms. wikidoc.org

Human Studies: In human studies, SA has been shown to temporarily impair recall and recognition memory. wikipedia.org

Spatial Long-Term Memory: In Wistar rats, SA administered subcutaneously (80-640 μg/kg) did not affect short-term memory but significantly impaired spatial long-term memory. wikidoc.org

Episodic and Aversive Memory: Doses of 160-640 μg/kg of SA impaired both episodic and aversive memories in rats. wikidoc.org

KOR Mediation: The memory impairment induced by SA was blocked by the selective KOR antagonist nor-binaltorphimine (0.5-1 mg/kg, intraperitoneal), confirming the involvement of KORs in these effects. wikidoc.org

Attention and Cognitive Behavior: SA (160 μg/kg) disrupted latent inhibition, indicating an impact on attention that could lead to broader impairments in cognitive behavior. wikidoc.org

Analogue Improvement: While SA itself has shown negative impacts on memory, an analog, 16-bromo this compound, has been reported to have no significant effects on learning and memory in a novel object recognition test, suggesting an improved side effect profile compared to the parent compound. wikipedia.org

Table 5: Impact of this compound on Memory and Cognition

| Memory/Cognitive Domain | Animal Model/Measure | This compound Effect | Reversal Agent/Mechanism | Citation |

| Recall and Recognition | Human studies | Temporary impairment | Not applicable | wikipedia.org |

| Spatial Long-Term Memory | Wistar rats (8-arm radial maze) | Impaired spatial long-term memory | KOR antagonist | wikidoc.org |

| Episodic Memory | Wistar rats (object recognition) | Impaired episodic memory | KOR antagonist | wikidoc.org |

| Aversive Memory | Wistar rats (passive avoidance) | Impaired aversive memory | KOR antagonist | wikidoc.org |

| Attention (Latent Inhibition) | Wistar rats | Disrupted latent inhibition (suggests attention impairment) | KOR antagonist | wikidoc.org |

Effects on Intestinal Motility in Inflamed Tissue

This compound (SA) exhibits a notable ability to inhibit excess intestinal motility, particularly in inflamed tissues, through its potent kappa-opioid receptor (KOR) activating effects. wikipedia.org

Mechanism of Action: The mechanism of action on ileal tissue has been described as 'prejunctional', meaning it modified electrically induced contractions but did not affect contractions caused by exogenous acetylcholine. wikipedia.org

Selectivity for Inflamed Tissue: A key pharmacological advantage of SA is its selective activity on inflamed intestinal tissue, rather than normal tissue, which could help minimize potential side effects. wikipedia.org

Croton Oil Model of Ileitis: SA inhibited motility in the croton oil model of ileitis in mice. citeab.com This inhibitory effect was counteracted by both the selective KOR antagonist nor-binaltorphimine and the selective cannabinoid CB1 receptor antagonist rimonabant. citeab.com

KOR and CB1 Receptor Interaction: These findings suggest a functional interaction between cannabinoid CB1 receptors and KORs in regulating intestinal motility under inflammatory conditions. citeab.com While SA showed very weak affinity for CB1 and CB2 receptors and no effect on anandamide (B1667382) inactivation, its effect on motility in inflamed tissue indirectly involved CB1 receptors. citeab.com

General Gastrointestinal Motility: In in vitro and in vivo studies, SA inhibited contractions of the mouse colon, stomach, and ileum in vitro, and prolonged colonic propulsion and slowed upper gastrointestinal transit in vivo. guidetopharmacology.org In the colon in vivo, these effects were largely mediated by KORs. guidetopharmacology.org

Therapeutic Potential: Due to its specific regional action and effects on motility, SA or its derivatives may be beneficial in treating lower gastrointestinal disorders characterized by increased transit and diarrhea. guidetopharmacology.org

Table 6: Effects of this compound on Intestinal Motility in Inflamed Tissue

| Model/Tissue | This compound Effect | Mechanism/Receptors Involved | Specificity/Context | Citation |

| Ileal tissue (electrically induced contractions) | Inhibited excess intestinal motility (e.g., diarrhea) | Prejunctional action, KOR activation | Active on inflamed, not normal tissue | wikipedia.org |

| Croton oil model of ileitis (mice) | Inhibited motility | KORs, functional interaction with CB1 receptors | Inflamed gut | citeab.com |

| Mouse colon, stomach, and ileum (in vitro) | Inhibited contractions | KORs, CB1, and CB2 receptors (in vitro); KORs (in vivo colon) | General GI motility | guidetopharmacology.org |

| Colonic propulsion (in vivo) | Prolonged | KORs | General GI motility | guidetopharmacology.org |

| Upper GI transit (in vivo) | Slowed | KORs | General GI motility | guidetopharmacology.org |

Pharmacokinetics and Metabolism of Salvinorin a

Absorption, Distribution, and Elimination Kinetics in Preclinical Models

In preclinical models, Salvinorin A exhibits rapid absorption and distribution throughout the body. Following intravenous administration in rhesus monkeys, effects are observed immediately and dissipate within 15 minutes. mdpi.com Similarly, in Sprague Dawley rats, intraperitoneal administration results in rapid absorption and brain uptake, with an apparent time to maximum concentration (Tmax) occurring at 10–15 minutes. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Value (Rhesus Monkeys) mdpi.comthieme-connect.comresearchgate.net | Value (Sprague Dawley Rats) nih.govmdpi.comnih.gov |

| Elimination Half-Life | 56.6 ± 24.8 min (overall) mdpi.comresearchgate.net | 75.4 min (plasma) nih.govmdpi.comnih.gov |

| Male: 37.9 ± 5.6 min thieme-connect.comtandfonline.commdpi.com | 36.1 min (brain) nih.govmdpi.comnih.gov | |

| Female: 80.0 ± 13.1 min thieme-connect.comtandfonline.commdpi.com | ||

| Clearance (Cl/F) | Not specified | 26 L/h/kg nih.govmdpi.comnih.gov |

| Volume of Distribution (Vd/F) | Not specified | 47.1 L/kg nih.govmdpi.comnih.gov |

This compound exhibits extensive distribution, with a reported volume of distribution (Vd) of 47.1 L/kg in Sprague Dawley rats. nih.govmdpi.comnih.gov Despite this extensive distribution, the brain-to-plasma ratio was found to be low (0.050, ranging from 0.092 to 0.074 over 60 minutes), suggesting that only a small proportion of the administered dose effectively distributes into the brain. nih.govnih.gov However, studies using positron emission tomography (PET) in female baboons indicated an extremely rapid brain uptake, reaching a peak of 3.3% of the administered dose within 40 seconds, with subsequent clearance from the brain with a half-life of 8 minutes. mdpi.comnih.gov this compound is distributed throughout the brain, with the highest concentrations observed in the cerebellum and significant concentrations in the visual cortex. nih.govmdpi.comnih.gov

Blood-Brain Barrier Transport Mechanisms

This compound readily crosses the blood-brain barrier (BBB), accumulating in the central nervous system (CNS) to exert its psychoactive effects. mdpi.comnih.govmdpi.com Its high lipophilicity and molecular weight (432 Da) are considered major factors contributing to its rapid uptake in the CNS. mdpi.comnih.gov However, despite rapid entry, the levels achieved in the brain can be extremely low compared to plasma concentrations, and its short duration of action suggests a relatively high clearance from the systemic circulation. nih.gov

This compound has been identified as a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump located at the BBB. frontiersin.orgnih.govnih.govacs.orgtranspopmed.orgtaylorandfrancis.comnih.gov In vitro studies using MDCK-MDR1 cells, a model for transepithelial transport and brain uptake potential, showed high secretory transport for this compound, suggesting its affinity for P-gp. nih.gov Furthermore, this compound stimulated P-gp ATPase activity in a concentration-dependent manner (5-10 µM), reinforcing its role as a P-gp substrate. nih.govacs.org This active efflux by P-gp contributes to the short cerebral residence time and rapid offset of this compound's effects. frontiersin.orgacs.orgtranspopmed.orgdovepress.com

Metabolic Pathways and Metabolite Identification

This compound undergoes rapid metabolism, primarily through hydrolysis. mdpi.comnih.govmdpi.com While the liver is a primary site of drug metabolism, enzymes from brain homogenate have also been shown to metabolize this compound efficiently. tandfonline.com In vitro studies have suggested that this compound is a substrate for several cytochrome P450 (CYP450) isoforms, including CYP2D6, CYP1A1, CYP2C18, and CYP2E1, as well as UDP-glucuronosyltransferase (UGT) 2B7. mdpi.comnih.govtaylorandfrancis.comacs.org

Table 2: In Vitro Metabolism of this compound by CYP450 Isoforms and UGT2B7

| Enzyme Isoform | Decrease in this compound Concentration (5 µM) nih.govacs.org |

| CYP2D6 | 14.7 ± 0.80 % |

| CYP1A1 | 31.1 ± 1.20 % |

| CYP2C18 | 20.6 ± 1.00 % |

| CYP2E1 | 22.0 ± 0.80 % |

| UGT2B7 | 51.0 ± 4.00 % |

The primary metabolic pathway for this compound is the rapid hydrolysis of its acetate (B1210297) group at carbon atom C2, leading to the formation of Salvinorin B. mdpi.comnih.govtandfonline.comfrontiersin.orgnih.govresearchgate.netmdpi.com This conversion is mainly mediated by esterases, particularly carboxylesterase, found in blood and tissue homogenates (e.g., rat liver and brain). nih.govresearchgate.nettandfonline.comtaylorandfrancis.comnih.govmdpi.com Salvinorin B is considered the major inactive metabolite, possessing significantly lower or negligible kappa-opioid receptor activity compared to this compound. mdpi.comwikipedia.orgnih.govtandfonline.comfrontiersin.orgnih.govresearchgate.netmdpi.com The rapid hydrolysis to Salvinorin B is believed to be a key factor contributing to the short duration of this compound's psychoactive effects. mdpi.comresearchgate.nettandfonline.comfrontiersin.orgmdpi.com No further metabolic transformation of Salvinorin B has been observed in these studies. tandfonline.com

Cytochrome P450 (CYP450) Isoform Involvement

In vitro metabolism studies have indicated the involvement of several human cytochrome P450 (CYP450) isoforms in the biotransformation of this compound. Significant decreases in this compound concentration were observed after incubation with specific CYP450 enzymes, suggesting that this compound acts as a substrate for these isoforms nih.govnih.gov.

Research findings demonstrate that CYP2D6, CYP1A1, CYP2C18, and CYP2E1 contribute to the metabolism of this compound. When this compound at a concentration of 5 μM was incubated with these enzymes, statistically significant reductions in its concentration were noted nih.gov. Specifically, the concentration decreased by 14.7% (±0.80) with CYP2D6, 31.1% (±1.20) with CYP1A1, 20.6% (±1.00) with CYP2C18, and 22% (±0.80) with CYP2E1 nih.govnih.gov. Similar, though generally smaller, decreases were also observed at a higher this compound concentration of 50 μM after one hour of incubation nih.gov.

The following table summarizes the observed reduction in this compound concentration upon incubation with various CYP450 isoforms:

Table 1: Reduction in this compound Concentration by CYP450 Isoforms

| CYP450 Isoform | This compound Concentration (5 μM) % Reduction (Mean ± SD, n=3) | This compound Concentration (50 μM) % Reduction (Mean ± SD, n=3) |

| CYP2D6 | 14.7 ± 0.80 nih.gov | 10 ± 1.2 nih.gov |

| CYP1A1 | 31.1 ± 1.20 nih.gov | 5.3 ± 2 nih.gov |

| CYP2C18 | 20.6 ± 1.00 nih.gov | 6 ± 1.2 nih.gov |

| CYP2E1 | 22 ± 0.80 nih.gov | 6.4 ± 1.6 nih.gov |

These findings suggest that these CYP450 enzymes may play a role in the in vivo metabolism of this compound nih.gov.

UGT2B7 Glucuronidation Activity

Glucuronidation, a Phase II metabolic process, is also identified as a significant pathway for this compound metabolism, with UGT2B7 being a key enzyme involved nih.govmdpi.commdpi.com. In vitro studies using a baculovirus expression system (Supersomes™) demonstrated that UGT2B7 significantly decreases this compound concentration nih.gov.

Specifically, incubation of this compound (5 μM) with UGT2B7 resulted in a 51.0% (±4.00) decrease in its concentration nih.gov. At higher concentrations, the metabolism of this compound via UGT2B7 appears to be saturable nih.gov. For instance, a 10 μM concentration showed an 18.1% (±5.20) decrease, and a 50 μM concentration showed a 7% (±5.60) decrease nih.gov. This suggests that glucuronidation by UGT2B7 may represent a major metabolic pathway for this compound mdpi.com.

The following table details the reduction in this compound concentration observed with UGT2B7 incubation:

Table 2: Reduction in this compound Concentration by UGT2B7

| This compound Concentration | % Reduction (Mean ± SD, n=3) |

| 5 μM | 51.0 ± 4.00 nih.gov |

| 10 μM | 18.1 ± 5.20 nih.gov |

| 50 μM | 7 ± 5.60 nih.gov |

Influence of Sex Differences on Pharmacokinetics

Pharmacokinetic studies in non-human primates (rhesus monkeys) have revealed notable sex differences in the disposition of this compound nih.govresearchgate.netnih.govd-nb.infocapes.gov.br. These differences include variations in distribution half-life, elimination half-life, and the area under the concentration-time curve (AUC) nih.govresearchgate.netcapes.gov.br.

Furthermore, significant differences were observed in the AUC values, indicating varying systemic exposure to this compound between sexes researchgate.netnih.govd-nb.info. In male subjects, the AUC was reported as 572 ± 133 ng·min/mL, while in female subjects, it was considerably higher at 1087 ± 46 ng·min/mL researchgate.netnih.gov. The distribution of this compound was also observed to be slower in females compared to males nih.govd-nb.info. These findings suggest that sex-specific physiological factors may influence the pharmacokinetics of this compound nih.govresearchgate.net.

The following table presents the pharmacokinetic parameters influenced by sex differences in rhesus monkeys:

Table 3: Sex Differences in this compound Pharmacokinetics in Rhesus Monkeys (0.032 mg/kg i.v.)

| Parameter | Male (Mean ± SD) | Female (Mean ± SD) |

| Elimination Half-life | 37.9 ± 5.6 min researchgate.netnih.gov | 80.0 ± 13.1 min researchgate.netnih.gov |

| AUC | 572 ± 133 ng·min/mL researchgate.netnih.gov | 1087 ± 46 ng·min/mL researchgate.netnih.gov |

Research Methodologies and Analytical Techniques in Salvinorin a Studies

In Vitro Pharmacological Assays

In vitro assays are crucial for understanding the direct interactions of Salvinorin A with its molecular targets and the cellular pathways it modulates. These techniques provide fundamental data on receptor affinity, efficacy, and cellular transport mechanisms.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are employed to quantify the binding affinity of this compound to opioid receptors, particularly the KOR. These assays typically involve incubating cell membranes or tissue homogenates expressing the receptor with a radiolabeled ligand, in the presence or absence of varying concentrations of this compound. The displacement of the radioligand indicates the affinity of this compound for the receptor.

This compound has consistently demonstrated high affinity and selectivity for the KOR. Studies have reported diverse inhibition constant (Ki) values for this compound at the KOR, including 4 nM nih.govchemrxiv.org, 16 nM in human embryonic kidney-293 (HEK-293) cells nih.govchemrxiv.org, 4.3 nM in guinea pig brain nih.govchemrxiv.org, 2.5 ± 0.6 nM mdpi.com, and 2.66 nM at the human KOR acs.org. This compound potently and selectively inhibited [3H]-bremazocine binding to cloned KORs. pnas.org Notably, it exhibited no significant activity against a broad panel of 50 receptors, transporters, and ion channels, highlighting its specificity for the KOR. pnas.org While primarily known for KOR activity, some research suggests this compound may allosterically modulate mu-opioid receptor (MOR) binding. nih.gov In contrast, its primary metabolite, Salvinorin B, shows significantly weaker binding to the KOR, with reported Ki values ranging from 111 nM to over 10,000 nM. researchgate.netmdpi.com

Table 1: this compound KOR Binding Affinity (Ki Values)

| Target/Cell Type | Ki (nM) | Reference |

| Kappa Opioid Receptor (KOR) | 4 | nih.govchemrxiv.org |

| Human Embryonic Kidney-293 (HEK-293) cells (KOR) | 16 | nih.govchemrxiv.org |

| Guinea Pig Brain (KOR) | 4.3 | nih.govchemrxiv.org |

| KOR (general) | 2.5 ± 0.6 | mdpi.com |

| Human KOR | 2.66 | acs.org |

Functional Assays for Receptor Efficacy (e.g., cAMP inhibition, GTPγS, Beta-Arrestin Recruitment)

Functional assays assess the ability of this compound to activate downstream signaling pathways following receptor binding, thereby determining its efficacy. These assays often measure changes in intracellular second messengers or recruitment of signaling proteins.

cAMP Inhibition Assays: These assays measure the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a common G-protein-dependent signaling pathway for KOR agonists. This compound has been shown to be a potent KOR agonist in these assays, with reported half-maximal effective concentration (EC50) values of 1.05 nM in KOR-393 cells pnas.orgpnas.org and 4.73 nM in a general cAMP assay nih.govchemrxiv.org. In a HitHunter assay, an EC50 of 0.03 ± 0.004 nM was reported. mdpi.com this compound demonstrated greater potency than U69593 (EC50 = 1.2 nM) in inhibiting forskolin-stimulated adenylate cyclase activity. pnas.orgpnas.org Analogs such as 16-Ethynyl this compound and 16-Bromo this compound also exhibited higher potency than U50,488 in inhibiting forskolin-stimulated cAMP accumulation. frontiersin.orgnih.gov

[35S]GTPγS Binding Assays: These assays quantify the activation of G-proteins by measuring the binding of non-hydrolyzable guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([35S]GTPγS) to G-proteins. This compound's EC50 in [35S]GTPγS binding assays has been reported as 2.2 nM nih.govchemrxiv.org and 235 nM at guinea pig KOR (gpKOR) expressed in situ, where it was more potent than U69593 (EC50 = 377 nM) pnas.orgpnas.org. Another study reported an EC50 of 2.1 ± 0.6 nM. mdpi.com this compound was found to be more potent and efficacious than U-69593 or U-50488 in human embryonic kidney-293 cells expressing the human KOR. nih.gov

Beta-Arrestin Recruitment Assays: These assays assess the recruitment of β-arrestin proteins to activated receptors, a G-protein-independent signaling pathway. This compound's EC50 in the Tango assay for β-arrestin recruitment was 10.5 nM. nih.govchemrxiv.org Initial findings suggested this compound exhibits non-biased agonism, activating both G-protein signaling and β-arrestin recruitment pathways. nih.govchemrxiv.org However, this compound has a notably reduced propensity to promote receptor internalization compared to U-50488, being approximately 40-fold less potent in this regard. nih.gov Some studies propose that this compound might be biased towards the β-arrestin2 pathway at the human receptor, while displaying balanced activation of both pathways at the mouse KOR. mdpi.com Furthermore, 12-epi-salvinorin A, an analog, demonstrated partial activation of G proteins but acted as a full agonist in the β-arrestin 2 DiscoveRx assay. arizona.edu

Table 2: this compound KOR Functional Efficacy (EC50 Values)

| Assay Type | Target/Cell Type | EC50 (nM) | Reference |

| cAMP Inhibition | KOR-393 cells | 1.05 | pnas.orgpnas.org |

| cAMP Inhibition | General KOR assay | 4.73 | nih.govchemrxiv.org |

| cAMP Inhibition | HitHunter assay | 0.03 ± 0.004 | mdpi.com |

| [35S]GTPγS Binding | KOR (general) | 2.2 | nih.govchemrxiv.org |

| [35S]GTPγS Binding | Guinea Pig KOR (gpKOR) in situ | 235 | pnas.orgpnas.org |

| [35S]GTPγS Binding | KOR (general) | 2.1 ± 0.6 | mdpi.com |

| Beta-Arrestin Recruitment | Tango assay | 10.5 | nih.govchemrxiv.org |

Cellular Transport and Enzyme Activity Assays (e.g., MDCK-MDR1, P-gp ATPase)

These assays investigate how this compound is transported across cell membranes and its interaction with efflux pumps and metabolizing enzymes, providing insights into its pharmacokinetics and potential for drug-drug interactions.

MDCK-MDR1 Cell Monolayers: Madin-Darby canine kidney (MDCK) cells stably transfected with the multidrug resistance gene 1 (MDR1), which encodes P-glycoprotein (P-gp), are utilized to assess compound permeability and P-gp substrate status. This compound demonstrated high secretory transport in MDCK-MDR1 cells, with a rate of 4.07 ± 1.34 × 10^-5 cm/s. nih.govnih.govresearchgate.netacs.org This indicates that this compound passively diffuses across the cell monolayer but is also actively effluxed by P-gp. acs.org This cell line serves as a valuable in vitro model for predicting brain uptake potential, especially for compounds that interact with P-gp. nih.gov

P-gp ATPase Assays: P-gp is an ATP-dependent efflux pump critical for multidrug resistance and present in the blood-brain barrier (BBB), kidney, and liver. nih.govacs.orgmdpi.com P-gp ATPase assays measure the stimulation of P-gp's ATP hydrolysis activity by a compound, which is indicative of the compound being a P-gp substrate. This compound stimulated P-gp ATPase activity in a concentration-dependent manner (5-10 µM). nih.govnih.govresearchgate.netacs.org Specifically, at 5 µM and 10 µM, the rate of ATP consumption (47.48 ± 3.36 and 41.14 ± 5.86 pmol/µg P-gp/min, respectively) was significantly higher than the control (21 ± 4.21 pmol/µg P-gp/min). nih.gov This stimulation strongly suggests that this compound is a substrate for P-gp, contributing to its rapid elimination. nih.govnih.govresearchgate.netacs.orgacs.orgmdpi.com

In Vivo Preclinical Models

In vivo preclinical models, primarily involving rodents and non-human primates, are essential for evaluating the complex behavioral, physiological, and pharmacokinetic profiles of this compound in a living system, bridging the gap between in vitro findings and potential human effects.

Rodent Models (Rats, Mice) for Behavioral and Physiological Assessments

Rodent models are extensively used to characterize the behavioral and physiological effects of this compound, providing insights into its impact on locomotor activity, mood, pain, and other central nervous system functions.

Behavioral Assessments:

Locomotor and Sedative Effects: this compound induces overt sedative-like and locomotor-decreasing effects in rodents, which are consistent with those produced by synthetic KOR agonists and are sensitive to KOR antagonism. frontiersin.orgsemanticscholar.orgmdpi.com

Dopamine (B1211576) Modulation: this compound dose-dependently decreases dopamine dialysates in the dorsal and ventral striatum of rodents. frontiersin.org These neurochemical changes correlate with behavioral outcomes such as conditioned place aversion, depressant-like effects, and reduced locomotor activity. frontiersin.org

Drug Discrimination: Studies using drug discrimination paradigms in rodents have shown that the discriminative stimulus effects of this compound are mediated by its KOR agonist activity, rather than interactions with 5HT2A receptors, which are targets of classic hallucinogens. frontiersin.org

Motor Coordination: this compound (0.5–2 mg/kg) impaired climbing behavior in the inverted screen task for up to 5 minutes, while higher doses (3–10 mg/kg) caused motor impairment lasting 30 minutes in rotarod tests. frontiersin.orgsemanticscholar.orgmdpi.com However, this compound did not affect neuromuscular strength in the grip-strength test in mice. semanticscholar.orgmdpi.com

Anxiety and Depressive-like Behaviors: this compound has demonstrated anxiogenic effects in the elevated plus maze in rats. frontiersin.org Conversely, some studies report anxiolytic- and antidepressant-like effects at low doses, evidenced by reduced immobility in forced swim and tail suspension tests, and increased time spent in the open arms of the elevated plus maze. researchgate.net High doses (0.125–2.0 mg/kg) have been associated with depressive-like symptoms. mdpi.com

Antinociception: this compound exhibits antinociceptive properties, and its potent antineuropathic pain effect in rodents is blocked by KOR antagonists. frontiersin.orgsemanticscholar.orgfrontiersin.org

Seizure Threshold: In mice, this compound (0.1–10 mg/kg, i.p.) did not significantly alter seizure thresholds in various acute seizure models, including intravenous pentylenetetrazole, maximal electroshock, and 6 Hz-induced seizure threshold tests. mdpi.com

Physiological Assessments:

Cardiovascular and Autonomic Effects: Acute administration of this compound (1600 mcg/kg) in rats showed no significant effects on cardiac conduction (EKG), body temperature, or galvanic skin response. nih.govtandfonline.comdovepress.com A non-significant increase in pulse pressure was noted. nih.govtandfonline.com

Histological Changes: Chronic exposure of mice to this compound (400, 800, 1600, 3200, or 6400 mcg/kg for two weeks) did not induce significant histological changes in the spleen, blood, brain, liver, kidney, or bone marrow. nih.govtandfonline.comdovepress.com

Pharmacokinetics: In Sprague Dawley rats, this compound exhibited rapid elimination after intraperitoneal (i.p.) dosing (10 mg/kg), with a half-life (t1/2) of 75 minutes and a clearance of 26 L/h/kg. nih.govnih.govresearchgate.net The compound readily distributes into the brain, although the brain to plasma ratio was low (0.050), and the brain half-life was short (36 minutes). nih.govnih.govresearchgate.netmdpi.com

Non-Human Primate Models for Pharmacokinetic and Pharmacodynamic Studies

Non-human primate models are critical for translational research, offering a closer approximation to human physiology and behavior, particularly for pharmacokinetic and pharmacodynamic evaluations of this compound.

Pharmacokinetic Studies:

Distribution: this compound is highly lipophilic and approximately 83% bound to plasma proteins in baboons. mdpi.com A rapid biodistribution was observed in male rhesus monkeys after i.v. administration, with a slower distribution in females. mdpi.com The compound readily and rapidly crosses the blood-brain barrier (BBB), although it is a known P-gp substrate, which contributes to its rapid efflux from the brain. acs.orgmdpi.com

Metabolism: While in vitro studies with isolated primate and human body fluids have identified Salvinorin B as a metabolite of this compound, in vivo pharmacokinetic experiments in non-human primates have not consistently detected Salvinorin B or other metabolites in the bloodstream. tandfonline.com

Pharmacodynamic Studies:

Behavioral Effects: this compound induces overt sedative-like and locomotor-decreasing effects in non-human primate models, similar to synthetic KOR agonists, and these effects are sensitive to KOR antagonism. frontiersin.org Drug discrimination studies in non-human primates confirm that the discriminative effects of this compound are mediated by KOR agonist activity, not 5HT2A receptors. frontiersin.org

Biomarkers: Prolactin has been utilized as a quantitative biomarker to assess KOR agonist effects, including onset, potency (ED50), and apparent efficacy. frontiersin.org this compound was identified as a potent, efficacious, and rapid-onset KOR agonist in this biomarker in non-human primates. frontiersin.org

Sedation and Onset of Action: Intravenous administration of this compound (0.032–0.1 mg/kg i.v.) in rhesus monkeys resulted in dose-dependent increases in sedation scores. psu.edu A fast onset and short duration of action were consistently observed, with peak effects occurring by 5 minutes post-injection and a partial decline by 30 minutes. psu.edu Specific behavioral indicators, such as facial relaxation and ptosis, were detectable within 1 to 2 minutes of injection. psu.edu

Analytical Chemistry Techniques

The study of this compound relies on various analytical chemistry techniques that enable its detection, quantification, and the elucidation of its pharmacokinetic and pharmacodynamic properties. These methods are crucial for forensic toxicology, pharmacological research, and quality control of Salvia divinorum products.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely employed technique for the detection and quantification of this compound, particularly in biological samples. It offers a robust method for identifying the compound, though it may sometimes require additional derivatization steps for optimal analysis numberanalytics.com. GC/MS has been successfully applied to analyze this compound in various matrices, including plasma, urine, saliva, sweat, hair, vitreous humor, and pericardial fluid mdpi.comnih.govnih.gov.

Studies have demonstrated the effectiveness of GC/MS in detecting this compound in human biological fluids following Salvia divinorum consumption. For instance, a method validated for plasma, urine, saliva, and sweat reported mean recoveries ranging from 77.1% to 92.7% for this compound across different matrices, with precision and accuracy consistently better than 15% nih.gov. In urine samples, a GC-MS/MS method utilizing microextraction by packed sorbent (MEPS) achieved a limit of detection (LOD) of 5 ng/mL and linearity between 20 and 1000 ng/mL, with absolute recoveries ranging from 71% to 80% nih.govresearchgate.nettandfonline.com. This technique has proven to be a fast and simple procedure for quantification in urine nih.govresearchgate.nettandfonline.com.

Table 1: Representative GC/MS Analytical Parameters for this compound

| Matrix Type | Sample Volume | Extraction Method | LOD (ng/mL or µ g/patch ) | LOQ (ng/mL or µ g/patch ) | Recovery (%) | Reference |

| Saliva | 1 mL | Chloroform/Isopropanol | 5 | 15 | >77 | mdpi.comnih.gov |

| Sweat Patches | 1 patch | Chloroform/Isopropanol | 0.003 µ g/patch | 0.01 µ g/patch | >77 | mdpi.comnih.gov |

| Urine | 0.2 mL | MEPS (C18 sorbent) | 5 | 20 | 71-80 | nih.govresearchgate.net |

| Vitreous Humor | 100 µL | SPE | 5 | 5 | >79 | mdpi.com |

| Pericardial Fluid | 250 µL | SPE | 5 | 5 | >79 | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is recognized as the most widely used approach for detecting this compound, primarily due to its high sensitivity and specificity numberanalytics.commdpi.com. This technique is particularly advantageous for analyzing thermally unstable compounds and is often integrated into multi-analyte methods for detecting various drugs of abuse mdpi.com.

LC-MS/MS methods have been developed for quantifying this compound in diverse biological matrices, including plasma, urine, cerebrospinal fluid (CSF), and brain tissue mdpi.comnih.govnih.govrsc.orgresearchgate.net. For plasma analysis, methods involving solid phase extraction (SPE) have been developed, achieving low limits of quantification and high recoveries. For instance, a method for plasma using SPE extraction with 400 µL of sample achieved an LOQ of 0.05 ng/mL and recoveries between 93% and 114% mdpi.com. Another facile LC-MS/MS method for human plasma reported an LOQ of 0.05 ng/mL, with interday precision and accuracy below 3.47% and 12.37%, respectively nih.govrsc.org. For CSF, the same method achieved an LOQ of 0.0125 ng/mL, with interday precision and accuracy below 1.7% and 9.42%, demonstrating its high sensitivity for this matrix nih.govrsc.org. Ultra-high-pressure liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) has also been used for detecting this compound in hair samples, with an LOD of 0.02 ng/mg and an LOQ of 0.05 ng/mg mdpi.com.

Table 2: Representative LC/MS/MS Analytical Parameters for this compound

| Matrix Type | Sample Volume | Extraction Method | LOD (ng/mL or ng/mg) | LOQ (ng/mL or ng/mg) | Recovery (%) | Precision (%) | Accuracy (%) | Reference |

| Plasma | 400 µL | SPE | - | 0.05 | 93-114 | - | - | mdpi.com |

| Plasma | 300 µL | SPE (C18) | - | 0.05 | - | <3.47 | <12.37 | nih.govrsc.org |

| Cerebrospinal Fluid | Dilution | - | - | 0.0125 | - | <1.7 | <9.42 | nih.govrsc.org |

| Hair | 25 mg | UHPLC-MS/MS | 0.02 ng/mg | 0.05 ng/mg | - | - | - | mdpi.com |

| Plasma / Brain (Rat) | 0.4 mL | Hexane Extraction (LC/MS/MS) | 7.5 ng/mL | - | >92 | - | - | nih.gov |

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) imaging is a powerful non-invasive modality used to study the pharmacokinetics and distribution of this compound, particularly in the brain. This technique allows researchers to monitor changes in receptor availability in vivo following agonist exposure, which is crucial for understanding mechanisms like tolerance and addiction nih.gov.

Studies have utilized carbon-11 (B1219553) (¹¹C) labeled this compound to investigate its kinetic behavior in the brain, correlating it with its rapid and brief physiological effects researchgate.netdeakin.edu.au. PET studies in baboons revealed extremely rapid brain uptake of ¹¹C-Salvinorin A, with peak concentrations reached within 40 seconds, accounting for 3.3% of the total administered dose researchgate.net. The compound then cleared rapidly from the brain with a half-life of approximately 8 minutes researchgate.netdeakin.edu.au. This compound was found to be widely distributed throughout the brain, with the highest concentrations observed in the cerebellum and notable uptake in the visual cortex, potentially contributing to its hallucinogenic effects researchgate.netuni-mainz.de.

Further PET research has explored the prolonged effects of this compound on kappa opioid receptor (KOR) binding availability. While this compound itself has a short brain residence time, studies in rats using the KOR selective radiotracer [¹¹C]GR103545 showed that higher doses of this compound (e.g., 0.60 mg/kg) induced a sustained decrease in KOR binding (40–49% reduction in BPND) that persisted up to 2.5 hours post-administration, long after the drug had been eliminated from the brain nih.govmdpi.com. This suggests an agonist-induced adaptive response by the KOR, highlighting the utility of PET in studying complex receptor dynamics in vivo nih.gov.

Table 3: Key Findings from PET Imaging Studies of this compound

| Species | Radiotracer | Administration Route | Brain Uptake Peak | Brain Half-Life | Key Distribution Areas | Prolonged KOR Effect | Reference |

| Baboons | [¹¹C]-Salvinorin A | Intravenous | 40 seconds (3.3% dose) | 8 minutes | Cerebellum, Visual Cortex | Not directly assessed for prolonged effect | researchgate.netdeakin.edu.au |

| Rats | [¹¹C]GR103545 (KOR) | Intravenous (after SA) | - | - | - | Yes, up to 2.5 hours post-SA (40-49% BPND decrease at 0.60 mg/kg SA) | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique widely used in this compound studies for quantification, purification, and analysis of its presence in various materials. HPLC is particularly valuable for separating this compound from other compounds in complex matrices, such as plant extracts and biological samples acs.orgresearchgate.netresearchgate.nettandfonline.comresearchgate.netnih.govresearchgate.net.

HPLC has been applied to determine the content of this compound in raw dried leaves of Salvia divinorum and commercial extracts, as well as to differentiate it from other Salvia species researchgate.netresearchgate.netnih.gov. For instance, a method used to quantify this compound in Salvia divinorum and endemic Salvia species in Taiwan involved extraction with methanol (B129727) and analysis on a C-18 column using an isocratic elution with acetonitrile-water researchgate.netnih.gov. This method demonstrated good linearity and allowed for the detection of this compound in S. divinorum but not in the endemic Salvia species researchgate.net.